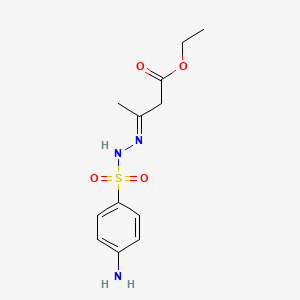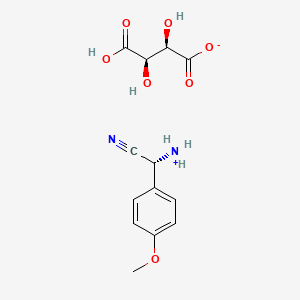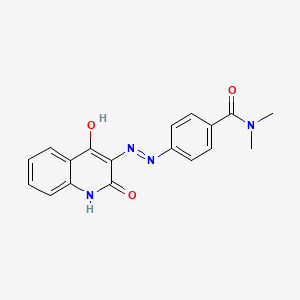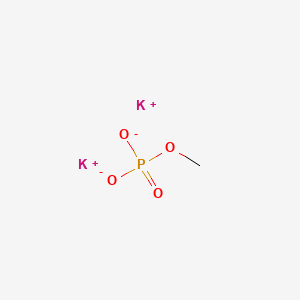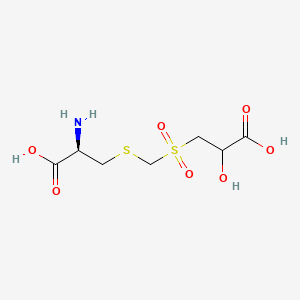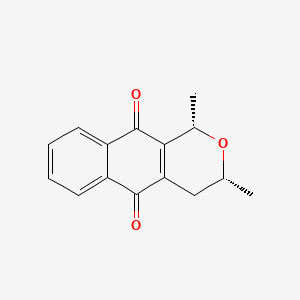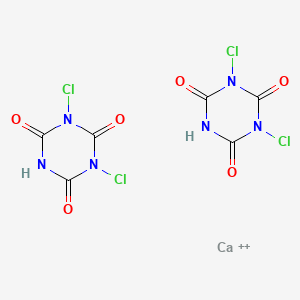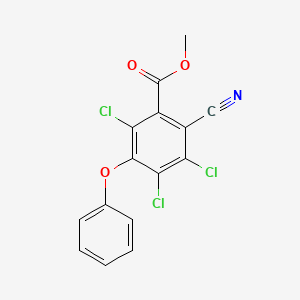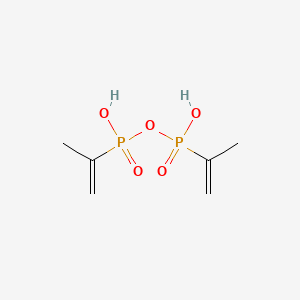
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline is an organic compound that features a complex structure with an indene core, an iodo substituent, and a methylaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Iodo Group: The iodo substituent is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Methylaniline Group: The final step involves the coupling of the methylaniline group to the indene core, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-Inden-1-ylidenemethyl)phenyl methyl sulfoxide
- 4-(1H-Inden-1-ylidenemethyl)phenyl methyl ether
Uniqueness
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline is unique due to the presence of the iodo substituent, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack the iodo group or have different substituents.
Propriétés
Numéro CAS |
28164-42-3 |
|---|---|
Formule moléculaire |
C17H14IN |
Poids moléculaire |
359.20 g/mol |
Nom IUPAC |
4-[(E)-inden-1-ylidenemethyl]-2-iodo-N-methylaniline |
InChI |
InChI=1S/C17H14IN/c1-19-17-9-6-12(11-16(17)18)10-14-8-7-13-4-2-3-5-15(13)14/h2-11,19H,1H3/b14-10+ |
Clé InChI |
UZLGNKBARLETHY-GXDHUFHOSA-N |
SMILES isomérique |
CNC1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)I |
SMILES canonique |
CNC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
